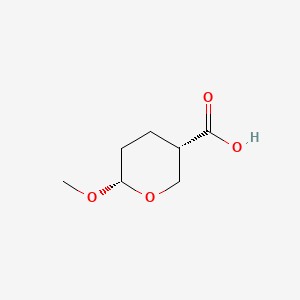
2H-Pyran-3-carboxylic acid, tetrahydro-6-methoxy-, cis-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,6S)-6-Methoxyoxane-3-carboxylic acid is a chemical compound with a unique structure that includes a methoxy group attached to an oxane ring and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-Methoxyoxane-3-carboxylic acid typically involves the use of starting materials such as oxane derivatives and methoxy reagents. One common synthetic route includes the protection of the hydroxyl groups on the oxane ring, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The carboxylic acid group can be introduced via oxidation of an aldehyde precursor or through carboxylation reactions.
Industrial Production Methods
Industrial production of (3S,6S)-6-Methoxyoxane-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and the use of catalysts to accelerate the reaction rates.
化学反応の分析
Types of Reactions
(3S,6S)-6-Methoxyoxane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various functionalized derivatives.
科学的研究の応用
(3S,6S)-6-Methoxyoxane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用機序
The mechanism of action of (3S,6S)-6-Methoxyoxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy group and carboxylic acid functional group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
(3S,6S)-6-Hydroxyoxane-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(3S,6S)-6-Methoxyoxane-3-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Uniqueness
(3S,6S)-6-Methoxyoxane-3-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the oxane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C7H12O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
(3S,6S)-6-methoxyoxane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-6-3-2-5(4-11-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m0/s1 |
InChIキー |
KSNJMWUSUYKVTL-WDSKDSINSA-N |
異性体SMILES |
CO[C@@H]1CC[C@@H](CO1)C(=O)O |
正規SMILES |
COC1CCC(CO1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



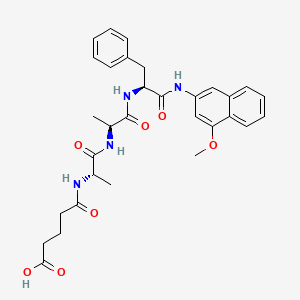


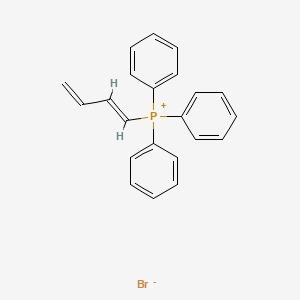
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)

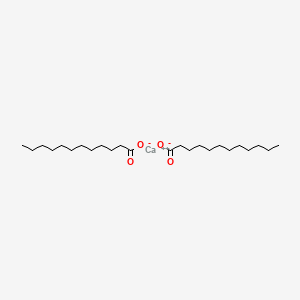
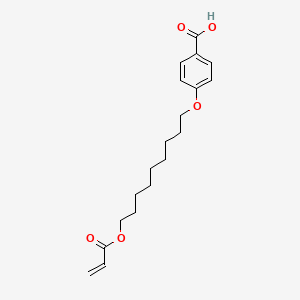

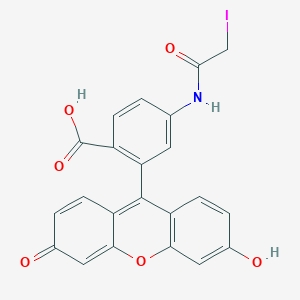
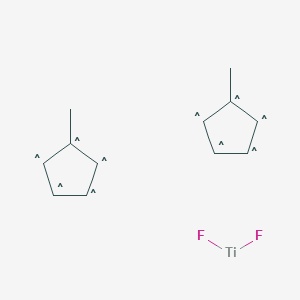
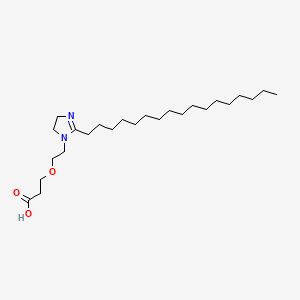
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
